molecular formula C10H9N3 B1288951 [4,4'-Bipyridin]-2-amine CAS No. 52311-42-9

[4,4'-Bipyridin]-2-amine

Cat. No. B1288951
CAS No.: 52311-42-9
M. Wt: 171.2 g/mol
InChI Key: CJNIYDONPNBZEZ-UHFFFAOYSA-N
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Patent
US06174901B1

Procedure details

The title compound was prepared by heating 2-chloro-[4,4′]bipyridinyl and NH4OH (30% in H2O) in a bomb at 210° C. for 48 hours: MS (m/z): Calcd. C10H9N3 (M+): 171, found (M+H)+: 172.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[NH4+:14].[OH-]>>[NH2:14][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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